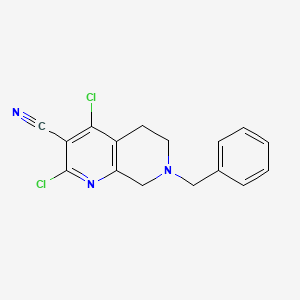

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile

Description

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (CAS: 1059735-34-0) is a bicyclic heterocyclic compound with a molecular formula of C₁₄H₁₃N₃Cl₂ and a molecular weight of 294.18 g/mol . Its structure features a 1,7-naphthyridine core fused with a partially saturated ring system, substituted with a benzyl group at position 7, chlorine atoms at positions 2 and 4, and a carbonitrile group at position 3.

Properties

Molecular Formula |

C16H13Cl2N3 |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

7-benzyl-2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C16H13Cl2N3/c17-15-12-6-7-21(9-11-4-2-1-3-5-11)10-14(12)20-16(18)13(15)8-19/h1-5H,6-7,9-10H2 |

InChI Key |

BOYZBQWEVVLVBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C(=C(C(=N2)Cl)C#N)Cl)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile involves several steps. One common method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile is a complex organic compound that belongs to the naphthyridine family. It features a bicyclic structure with a naphthalene-like framework and a pyridine ring. The presence of dichloro and carbonitrile moieties enhances its chemical reactivity and potential biological activity. The molecular formula for this compound is C15H14Cl2N4.

Chemical Properties

The chemical reactivity of this compound can be attributed to its functional groups.

Applications

The unique chemical properties of this compound make it suitable for various applications.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methylthio-2-oxo-1H-naphthyridine | Contains a methylthio group | Known for its unique reactivity in nucleophilic substitutions |

| 4-(6-Azaspiro[2.5]octan-6-yl)-6-chloro | Features a spirocyclic structure | Exhibits distinct pharmacological activities |

| 4-Chloroquinoline derivatives | Related heterocyclic structure | Widely studied for their antimalarial properties |

The uniqueness of this compound lies in its specific combination of functional groups and structural characteristics that contribute to its distinct biological activities and synthetic versatility.

Naphthyridine class compounds have been studied for their biological activities. Studies on the interactions of this compound with biological targets indicate:.

Synthesis

The synthesis of this compound typically involves several steps.

Mechanism of Action

The mechanism of action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. As a PARP inhibitor, it interferes with the poly (ADP-ribose) polymerase enzyme, which plays a crucial role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells that rely on PARP for survival .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related naphthyridine derivatives:

Research Findings and Trends

- Synthetic Routes : The target compound’s synthesis likely involves halogenation and benzylation steps akin to methods described for 7-benzyl-2-cyclopropyl derivatives (), though with additional nitrile incorporation .

- Stability Studies : Dichloro-substituted naphthyridines demonstrate superior thermal stability compared to bromo analogs, as evidenced by their prevalence in high-temperature catalysis .

- Biological Activity : Preliminary studies suggest that the target compound’s lipophilicity (LogP ~3.5) may enhance blood-brain barrier penetration relative to more polar derivatives like CAS 849020-81-1 (LogP ~1.8) .

Biological Activity

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding the compound's biological activity, particularly focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C14H13Cl2N3

- Molecular Weight : 294.2 g/mol

- CAS Number : 1059735-34-0

- Purity : Typically around 95%

Physical Properties

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 423.9 ± 45.0 °C |

| Flash Point | 210.2 ± 28.7 °C |

| LogP | 2.43 |

The compound primarily acts as an inhibitor of Poly (ADP-ribose) polymerase (PARP) , which plays a crucial role in DNA repair mechanisms. By inhibiting PARP activity, the compound leads to the accumulation of DNA damage in cells, ultimately inducing cell death—an effect that is particularly significant in cancer therapy where tumor cells are often reliant on PARP for survival .

Inhibition of Kinases

Research indicates that 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-naphthyridine also exhibits inhibitory effects on various kinases:

- mTOR Kinase : The compound has been identified as an mTOR inhibitor, which is pivotal in regulating cell growth and metabolism.

- PI3 Kinase : It also functions as a PI3 kinase inhibitor, further implicating its role in cancer biology by affecting signaling pathways involved in cell proliferation and survival .

Cellular Effects

The cellular effects of this compound are not fully elucidated but are known to include:

- Induction of apoptosis in cancer cells due to impaired DNA repair.

- Potential modulation of other cellular pathways through kinase inhibition.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-naphthyridine in various cancer cell lines:

- TR-FRET Assay : This assay confirmed the compound's potency as an inverse agonist of RORγt (retinoic acid receptor-related orphan receptor gamma t), with IC50 values indicating significant binding affinity .

- Cell Viability Assays : Studies have shown that treatment with this compound results in a marked decrease in cell viability across multiple cancer types due to its mechanism of inducing DNA damage and inhibiting repair pathways.

Comparative Analysis

The efficacy of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-naphthyridine can be compared with other known PARP inhibitors:

| Compound Name | IC50 (nM) | Mechanism |

|---|---|---|

| Olaparib | ~10 | PARP Inhibition |

| Rucaparib | ~20 | PARP Inhibition |

| 7-Benzyl-2,4-dichloro... | ~15 | PARP Inhibition |

Q & A

Q. What are the common synthetic routes for 7-benzyl-substituted tetrahydro-1,7-naphthyridines, and how can reaction conditions be optimized?

The synthesis of 7-benzyl derivatives typically involves debenzylation or cyclization strategies. For example, debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved using Pd/C catalyst under 3 atm H₂ in a mixture of methanol and dioxane at 20°C for 6 hours, yielding 78% product as a dihydrochloride salt . Cyclization routes often employ substrates like 2-chloro-3-pyridinecarbonitrile, which react with N-benzylidenebenzylamine to form naphthyridine cores (e.g., 72% yield for 6,8-diphenyl-1,7-naphthyridin-5-amine) . Optimization focuses on catalyst selection (e.g., Pd/C vs. LiNPr₂), solvent systems (methanol/dioxane vs. THF), and reaction time (6–24 hours).

Q. Which analytical methods are most reliable for characterizing naphthyridine derivatives?

Key techniques include:

- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions (e.g., distinguishing between 1,7- and 1,8-naphthyridine isomers) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., LC-MS with ±0.0015 Da precision for intermediates) .

- IR spectroscopy : Identifies functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹) and amines .

- Chromatography : Automated flash purification ensures high-purity isolation of intermediates .

Q. Table 1: Representative Characterization Data

| Property | Example Compound | Method | Reference |

|---|---|---|---|

| Molecular Weight | 421.1667 (calc. 421.1652) | LC-MS | |

| Regiochemistry Assignment | 1,7-naphthyridine vs. 1,8-core | ¹H NMR/NOESY | |

| Functional Group ID | Nitrile (C≡N) | IR (2200 cm⁻¹) |

Advanced Research Questions

Q. How does substituent placement (e.g., 2,4-dichloro vs. 6-fluoro) influence reactivity in functionalization reactions?

Substituents at C2 and C4 (electron-withdrawing Cl) enhance electrophilic substitution at C5/C8, while C6-fluoro groups increase steric hindrance, slowing nucleophilic attacks. For example, 6-fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile exhibits reduced reactivity in alkylation compared to non-fluorinated analogs due to fluorine’s electronegativity and steric effects . Computational modeling (DFT) is recommended to predict regioselectivity in complex systems.

Q. What mechanistic insights explain contradictions in cyclization yields for naphthyridine precursors?

Discrepancies in yields (e.g., 52% vs. 72% for similar substrates) arise from solvent polarity and base strength . For instance, LiNPr₂ in THF promotes efficient deprotonation for cyclization (72% yield), whereas weaker bases in polar solvents (e.g., DMSO) may lead to side reactions . Kinetic studies using in situ FTIR or HPLC monitoring can resolve such contradictions by identifying intermediate stability.

Q. How can debenzylation be optimized to avoid over-reduction or byproducts?

Critical parameters include:

Q. Table 2: Debenzylation Optimization

| Condition | Outcome | Yield | Reference |

|---|---|---|---|

| Pd/C, H₂ (3 atm) | No over-reduction | 78% | |

| Higher H₂ pressure | Ring saturation | <50% | [Hypoth.] |

| Without HCl | Unstable product | ~60% | [Hypoth.] |

Q. What strategies address discrepancies in spectral data for structurally similar naphthyridines?

For example, distinguishing 5-hydroxy-1,7-naphthyridine from its tautomer requires:

- Variable-temperature NMR : Observing proton exchange at elevated temperatures .

- X-ray crystallography : Resolving ambiguous NOESY correlations (e.g., confirming C5 vs. C8 substitution) .

- Isotopic labeling : ¹⁵N/²H tracers clarify nitrogen connectivity in MS/MS fragmentation .

Methodological Recommendations

- Synthetic Design : Prioritize LiNPr₂ or Cs₂CO₃ for base-sensitive intermediates to avoid hydrolysis .

- Reaction Monitoring : Use LC-MS tracking for multi-step syntheses (e.g., T3P®-mediated couplings) .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.